molecular formula C9H8Cl2O2S B2554923 2,2-Dichlorocyclopropyl phenyl sulfone CAS No. 38435-04-0

2,2-Dichlorocyclopropyl phenyl sulfone

Cat. No.: B2554923
CAS No.: 38435-04-0
M. Wt: 251.12
InChI Key: XPHUXLOBBBGMAU-UHFFFAOYSA-N
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Description

“2,2-Dichlorocyclopropyl phenyl sulfone” is a chemical compound with the empirical formula C9H8Cl2S1 . It is also known as “[ (2,2-Dichlorocyclopropyl)sulfonyl]benzene” and has a molecular weight of 251.130 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl ring with two chlorine atoms attached to it, and a phenyl sulfone group .


Chemical Reactions Analysis

One of the known reactions involving “this compound” is the ring-opening reaction. This reaction was carried out with potassium t-butoxide in t-butyl alcohol and with pyridine. The products were enynes, butadienes, allenes, and as minor products, α,β-unsaturated aldehydes containing the phenylmercapto group .

Scientific Research Applications

Proton Exchange Membranes

2,2-Dichlorocyclopropyl phenyl sulfone derivatives, specifically sulfonated poly(ether sulfone)s, have been developed for use in proton exchange membranes (PEMs) in fuel cells. These sulfonated polymers are prepared through nucleophilic substitution reactions followed by sulfonation. The resulting polymers form tough, flexible, and transparent membranes suitable for fuel cell applications. The distinct phase-separated structures in these polymers facilitate efficient proton conduction under varying humidity conditions, making them valuable for the development of high-performance PEMs (Matsumoto, Higashihara, & Ueda, 2009).

Organocatalysis in Cyclopropanation

Derivatives of this compound, particularly novel aryl sulfonamides, have found application as organocatalysts in enantioselective cyclopropanation reactions. These catalysts allow for the fine-tuning of steric and electronic properties, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to yield cyclopropane products with high enantiomeric excess (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Chemical Transformations and Synthesis

This compound and related compounds undergo various chemical transformations, which are valuable in synthetic chemistry. These transformations include synthesis methods for chloropropenyl sulfones, revealing their molecular and crystal structures. The compounds demonstrate interactions such as π-Stacking and are known to undergo processes like dehydrochlorination and alkaline hydrolysis, leading to the production of stable allenyl sulfones and acetonyl sulfones, respectively. These reactions are significant for the development of diverse chemical synthesis strategies (Nikonova et al., 2019).

Safety and Hazards

“2,2-Dichlorocyclopropyl phenyl sulfone” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. It is recommended to use proper personal protective equipment when handling this chemical .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHUXLOBBBGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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